molecular formula C9H10ClFN2O2 B1382186 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride CAS No. 1788989-20-7

3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride

Cat. No. B1382186
CAS RN: 1788989-20-7
M. Wt: 232.64 g/mol
InChI Key: YRGXPOCLZWZORB-UHFFFAOYSA-N
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Description

3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride (3-AFOH) is a synthetic compound that has been studied for its potential applications in biochemistry and physiology. It is a cyclic compound that contains an oxazolidinone ring system with a five-membered aminofluorophenyl ring. 3-AFOH has been studied for its potential applications in drug design, drug delivery, and biocatalysis.

Scientific Research Applications

Synthesis of Chiral Intermediates

3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride is employed in the synthesis of chiral intermediates. For instance, Singh et al. (2013) explored its use in lipase-catalyzed kinetic resolution for producing intermediates for ezetimibe, a potent cholesterol absorption inhibitor (Singh, Goel, Rai, & Banerjee, 2013). Similarly, Chaubey & Ghosh (2012) utilized a related compound for the enantiodivergent synthesis of paroxetine enantiomers (Chaubey & Ghosh, 2012).

Potential Psychotropic Drug Applications

Kruszyński et al. (2001) studied derivatives of 3-amino-2-oxazolidinone, finding potential applications as psychotropic drugs. Preliminary clinical data suggested antidepressive activity in humans (Kruszyński, Bartczak, Chilmonczyk, & Cybulski, 2001).

Use in Synthesis of N-Alkyl-β-Amino Acids

Hughes & Sleebs (2008) demonstrated that 1,3-oxazolidin-5-ones, like 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one, are useful precursors for synthesizing N-methyl α- and β-amino acids, expanding the methodology for the synthesis of N-alkyl-β-amino acids (Hughes & Sleebs, 2008).

Antifungal Activity Exploration

Pandit, Singla, & Shrivastava (2012) synthesized and evaluated analogues of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one for antifungal activity, finding potential inhibition against certain fungal strains (Pandit, Singla, & Shrivastava, 2012).

properties

IUPAC Name

3-(5-amino-2-fluorophenyl)-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O2.ClH/c10-7-2-1-6(11)5-8(7)12-3-4-14-9(12)13;/h1-2,5H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGXPOCLZWZORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=C(C=CC(=C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride

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